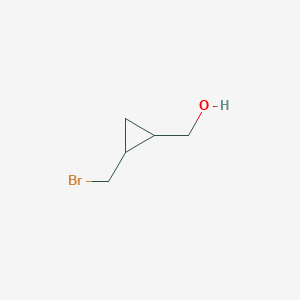

(2-(Bromomethyl)cyclopropyl)methanol

Description

(2-(Bromomethyl)cyclopropyl)methanol is a cyclopropane derivative featuring a bromomethyl (-CH2Br) and a hydroxymethyl (-CH2OH) group attached to adjacent carbons on the cyclopropane ring. Its molecular formula is C5H9BrO, with a molecular weight of 181.03 g/mol. The cyclopropane ring introduces steric strain, which may influence its chemical behavior compared to non-cyclic analogs .

Properties

CAS No. |

141836-31-9 |

|---|---|

Molecular Formula |

C5H9BrO |

Molecular Weight |

165.03 g/mol |

IUPAC Name |

[2-(bromomethyl)cyclopropyl]methanol |

InChI |

InChI=1S/C5H9BrO/c6-2-4-1-5(4)3-7/h4-5,7H,1-3H2 |

InChI Key |

ZTXWTKFVFNCRBN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C1CBr)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for (2-(Bromomethyl)cyclopropyl)methanol

Bromination of 1,1-Cyclopropyldimethanol with Hydrobromic Acid

The most industrially scalable method involves the bromination of 1,1-cyclopropyldimethanol using hydrobromic acid (HBr) in glacial acetic acid (AcOH). This two-step process, detailed in US Patent 7,271,268B1 , achieves regioselective bromination while preserving the cyclopropane ring integrity:

Step 1: Formation of [1-(Bromomethyl)cyclopropyl]methyl Acetate

A 3-neck reactor charged with 1,1-cyclopropyldimethanol (200 g, 1.74 mol) and methylene chloride (200 mL) is cooled to 0–5°C. Hydrobromic acid (33% in AcOH, 1440 g) is added dropwise to maintain temperatures below 20°C. After stirring for 2 hours at 10–18°C, the mixture warms to 16–22°C, yielding [1-(bromomethyl)cyclopropyl]methyl acetate (396 g crude) after neutralization with NaOH (pH 6–7).

Step 2: Hydrolysis to this compound

The crude acetate (1253 g) undergoes hydrolysis with potassium carbonate (1129 g, 8.17 mol) in methanol (3760 mL) at 60–80°C for 1–2 hours. The reaction is monitored by thin-layer chromatography (TLC; ethyl acetate/hexanes 1:3), with subsequent quenching using HCl (pH 3–4) to isolate the product.

Key Reaction Mechanism

- Step 1 : Protonation of the hydroxymethyl group by AcOH facilitates nucleophilic substitution by bromide, forming the brominated acetate.

- Step 2 : Base-mediated hydrolysis cleaves the acetate ester, regenerating the hydroxymethyl group without displacing bromide due to steric hindrance from the cyclopropane ring.

Alternative Pathway via Cyclopropane-1,1-diylbis(methylene) Diacetate

A modified approach employs cyclopropane-1,1-diylbis(methylene) diacetate as a protected intermediate. Reacting 1,1-cyclopropyldimethanol with acetic anhydride (5 g, 48.9 mmol) and pyridine (0.77 g, 9.7 mmol) in methylene chloride (2 mL) at 90–95°C produces the diacetate. Subsequent treatment with HBr/AcOH (14.4 g, 33%) at 80°C for 1 hour selectively brominates one acetoxymethyl group, yielding [1-(bromomethyl)cyclopropyl]methyl acetate (1417 g crude).

Advantages

Optimization of Reaction Conditions

Temperature and Solvent Effects

Elevating the bromination temperature above 25°C leads to cyclopropane ring degradation, evidenced by gas chromatography–mass spectrometry (GC-MS) detection of allylic bromide byproducts. Conversely, hydrolysis below 50°C results in incomplete acetate conversion, necessitating extended reaction times.

Byproduct Analysis and Mitigation Strategies

Major Byproducts

- 1,1-Bis(bromomethyl)cyclopropane : Forms via overbromination at elevated HBr concentrations (>40%). Mitigated by controlled addition rates and sub-20°C temperatures.

- Cyclopropane Ring-Opened Products : Detectable via $$ ^1\text{H} $$ NMR (δ 4.8–5.2 ppm, vinyl protons). Minimized using anhydrous AcOH to avoid acid-catalyzed ring scission.

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Bromination | 68–72 | 92–95 | High | Moderate |

| Diacetate Intermediate | 78–82 | 96–98 | Moderate | High |

The diacetate route offers superior yield and purity but requires additional synthetic steps, increasing production costs. Industrial applications favor direct bromination for large-scale synthesis despite marginally lower efficiency.

Chemical Reactions Analysis

Types of Reactions: (2-(Bromomethyl)cyclopropyl)methanol undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to form cyclopropylmethanol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products:

- Substitution reactions yield alcohols, amines, or thioethers.

- Oxidation reactions yield aldehydes or carboxylic acids.

- Reduction reactions yield cyclopropylmethanol .

Scientific Research Applications

(2-(Bromomethyl)cyclopropyl)methanol, also known as 1-(bromomethyl)cyclopropylmethanol, is an organic compound featuring a cyclopropyl group bonded to bromomethyl and hydroxymethyl functional groups. It has the molecular formula and a molecular weight of approximately 173.03 g/mol. The bromine atom enhances the compound's reactivity, especially in nucleophilic substitution reactions, while the hydroxymethyl group allows for oxidation and reduction reactions.

Scientific Research Applications

This compound is intended for research purposes and not for human therapeutic or veterinary applications.

- Chemistry The mechanism of action of [1-(bromomethyl)cyclopropyl]methanol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction, enabling the compound to act as an intermediate in biochemical and chemical pathways.

- Biology Research into the biological activity of this compound suggests potential therapeutic applications. Compounds with similar structures have been investigated for their roles in medicinal chemistry, suggesting that this compound may exhibit interesting biological properties due to its unique functional groups and structural characteristics.

- Medicine It has been investigated for potential therapeutic applications, though specific uses are still under research.

- Industry (Bromomethyl)cyclopropane and (bromomethyl)cyclobutane are synthetic intermediates essential to many active substances .

Properties and Reactions

The bromine atom in this compound enhances its reactivity, especially in nucleophilic substitution reactions. The hydroxymethyl group provides opportunities for oxidation and reduction reactions. Major products include the formation of cyclopropylmethanol derivatives via substitution, cyclopropyl aldehydes or ketones via oxidation, and cyclopropylmethanol via reduction.

Mechanism of Action

The mechanism of action of (2-(Bromomethyl)cyclopropyl)methanol involves its reactivity due to the presence of the bromomethyl and hydroxymethyl groups. The bromomethyl group is highly reactive towards nucleophiles, making it a key site for substitution reactions. The hydroxymethyl group can undergo oxidation or reduction, allowing for further chemical modifications. These reactive sites enable the compound to participate in various chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key cyclopropane derivatives with functional groups analogous to (2-(Bromomethyl)cyclopropyl)methanol, based on the provided evidence:

Key Observations:

Substituent Effects on Reactivity: Bromine atoms (aliphatic or aromatic) enhance electrophilic reactivity, enabling cross-coupling or substitution reactions. For example, (4-Bromophenyl)(cyclopropyl)methanol can participate in Suzuki-Miyaura reactions . Hydroxymethyl groups (-CH2OH) increase polarity, improving solubility in protic solvents compared to non-hydroxylated analogs like bromomethyl cyclopropyl ketone .

For instance, trans-(2-(aminomethyl)cyclopropyl)methanol’s amino group may exhibit reduced nucleophilicity compared to linear analogs . Electron-withdrawing groups (e.g., fluorine in (2-(2,5-difluorophenyl)cyclopropyl)methanol) lower pKa values, enhancing acidity and stability in basic conditions .

Synthetic Challenges: Yields for cyclopropane derivatives vary significantly. Bromomethyl cyclopropyl ketone achieves 70% yield via bromination in methanol , while trans-(2-(aminomethyl)cyclopropyl)methanol has lower yields (43–53%) due to stereochemical purification requirements .

Biological Activity

(2-(Bromomethyl)cyclopropyl)methanol is an organic compound with the molecular formula CHBrO and a molecular weight of approximately 173.03 g/mol. The compound features a cyclopropyl group linked to a bromomethyl and hydroxymethyl functional group, which contributes to its reactivity and potential biological activities. Although research specifically on this compound is limited, its structural characteristics suggest various therapeutic applications, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the bromination of cyclopropylmethanol under controlled conditions. Common methods include:

- Bromination : Cyclopropylmethanol is treated with bromine or brominating agents to introduce the bromomethyl group.

- Purification : The product is purified using standard techniques such as distillation or chromatography.

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Cyclopropylmethanol | Lacks bromine; only has hydroxymethyl group | Less reactive; primarily used as a solvent or reagent |

| Bromocyclopropane | Contains bromine but lacks hydroxymethyl group | More reactive than cyclopropylmethanol but less versatile |

| 1-Bromo-2-methylpropane | Aliphatic structure with bromine | Different reactivity profile due to linear structure |

| 1-Bromo-3-cyclopropylbutane | Contains both cyclopropane and bromine | Unique reactivity due to branched structure |

The biological activity of this compound is hypothesized to stem from its ability to undergo nucleophilic substitution reactions due to the presence of the bromine atom. This reactivity can lead to interactions with biological macromolecules, potentially influencing various pathways:

- Antimicrobial Activity : Compounds with similar structures have been shown to possess antimicrobial properties, suggesting that this compound may also exhibit such effects.

- Anticancer Potential : The compound's ability to inhibit certain enzymes involved in cell proliferation indicates potential anticancer activity.

Case Studies and Research Findings

While specific studies on this compound are scarce, related research provides insights into its potential applications:

- Anticancer Research : A study on compounds with similar cyclopropane structures indicated that they could act as inhibitors of histone deacetylases (HDACs), which are critical in cancer progression. This suggests that this compound may also possess HDAC inhibitory activity .

- Antimicrobial Activity : Research into structurally related compounds has demonstrated significant antimicrobial effects against various pathogens, indicating that this compound could be explored for similar applications .

- Enzyme Inhibition Studies : Investigations into enzyme inhibition by related compounds have shown that they can effectively inhibit the Type III secretion system in pathogenic bacteria, which could be relevant for developing new antibiotics .

Q & A

Q. What are the common synthetic routes for (2-(Bromomethyl)cyclopropyl)methanol, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves cyclopropane ring formation followed by bromomethylation. For example, cyclopropane intermediates can be generated via [LiAlH4]-mediated reduction of ketones or LiHMDS-promoted cyclization (as seen in analogous cyclopropyl methanol syntheses) . Optimization strategies include:

- Temperature control : Lower temperatures (e.g., −78°C) minimize side reactions during bromomethylation.

- Solvent selection : THF or dichloromethane enhances solubility of intermediates.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve bromine incorporation efficiency.

Yields can exceed 70% with rigorous exclusion of moisture, as hydrolysis of the bromomethyl group competes .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer: Key spectral markers include:

| Technique | Key Signals |

|---|---|

| ¹H NMR | - Cyclopropane protons: δ 0.8–1.5 ppm (multiplet due to ring strain). - Bromomethyl (-CH2Br): δ 3.4–3.8 ppm (triplet, J = 6–8 Hz). - Hydroxyl (-CH2OH): δ 1.5–2.0 ppm (broad singlet after D2O exchange). |

| ¹³C NMR | - Cyclopropane carbons: δ 10–20 ppm. - BrCH2: δ 30–35 ppm. - CH2OH: δ 60–65 ppm. |

| IR | - O-H stretch: ~3200–3400 cm⁻¹ (broad). - C-Br stretch: ~550–600 cm⁻¹. |

| Mass spectrometry (EI-MS) typically shows [M-Br]⁺ and [M-OH]⁺ fragments due to labile bromine and hydroxyl groups . |

Advanced Research Questions

Q. What strategies mitigate competing elimination reactions during the synthesis of this compound?

Methodological Answer: Elimination (e.g., HBr loss) is a major side reaction. Mitigation approaches include:

- Steric hindrance minimization : Use bulky bases (e.g., LDA) to deprotonate selectively without inducing β-hydride elimination .

- Low-temperature quenching : Rapid acid quenching at −20°C stabilizes intermediates.

- Protecting groups : Temporarily protect the hydroxyl group with TMSCl to prevent intramolecular dehydration .

Competing pathways can be monitored via GC-MS or in situ IR to adjust reaction dynamics .

Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer: The ring’s angle strain (60° vs. ideal 109.5°) increases electrophilicity of the bromomethyl group, accelerating SN2 reactions. However, steric constraints from the cyclopropane hinder backside attack, favoring:

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity without steric interference.

- Leaving group optimization : Bromine’s moderate leaving ability balances reactivity and stability.

Computational studies (DFT) predict transition-state geometries where ring strain lowers activation energy by 5–10 kcal/mol compared to non-cyclopropane analogs .

Q. What computational methods predict the stability and reactivity of this compound in different solvents?

Methodological Answer:

- Molecular Dynamics (MD) : Simulates solvent interactions; water induces faster hydrolysis of BrCH2 vs. DCM.

- DFT Calculations : Models transition states for bromine displacement. Key findings:

- QSPR Models : Relate logP values (measured ~1.8) to solubility and reactivity trends in protic vs. aprotic media .

Q. How can stereochemical outcomes be controlled in derivatives of this compound?

Methodological Answer: Chiral resolution or asymmetric synthesis is critical for enantiopure derivatives:

- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct cyclopropanation stereochemistry .

- Enzymatic catalysis : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates with >90% ee .

- Chiral HPLC : Analytical separation (e.g., Chiralpak IA column) verifies enantiomeric excess post-synthesis .

Q. What are the applications of this compound in synthesizing bioactive molecules?

Methodological Answer: The compound serves as a versatile intermediate:

- Pheromone analogs : Bromomethyl groups enable cross-coupling to build methyl-branched terpenoid structures (e.g., supellapyrone derivatives) .

- Pharmaceutical precursors : Reacts with tetrazoles or thiols to form cyclopropane-containing inhibitors (e.g., antiviral agents) .

- Boronated probes : Suzuki-Miyaura coupling with boronic acids generates imaging agents for NMR studies .

Q. Key Data Contradictions & Resolutions

- vs. 6 : uses LiAlH4 for cyclopropanol reduction, while reports competing elimination in similar systems. Resolution: LiAlH4 must be used in anhydrous THF at −78°C to suppress elimination .

- vs. 14 : Chlorinated analogs show increased toxicity, but brominated versions (like this compound) lack direct toxicity data. Assay with F. graminearum models is recommended for ecological risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.